STF-62247 is a small molecule identified through high-throughput screening for its selective cytotoxic effects on cells lacking the von Hippel-Lindau (VHL) tumor suppressor gene. [ [], [] ] This selectivity makes it a potential candidate for targeted therapy against VHL-deficient renal cell carcinomas (RCCs), the most common type of kidney cancer. [ [], [] ] STF-62247's role in scientific research primarily revolves around its ability to induce autophagy and disrupt lysosomal function, making it a valuable tool for studying these cellular processes and their implications in cancer development and treatment. [ [], [], [], [], [], [] ]
STF-62247 is a small molecule identified for its potential therapeutic applications, particularly in the context of renal cell carcinoma, specifically in cells deficient in the von Hippel-Lindau gene. This compound is notable for its role in modulating cellular metabolism and autophagy processes, making it a subject of interest in cancer research and metabolic studies.
STF-62247 is classified as a thiazolamide compound. It has been studied primarily for its effects on cellular metabolism, particularly in cancer cells lacking functional von Hippel-Lindau protein. The compound has shown promise in inducing selective cytotoxicity in these cells by targeting metabolic pathways associated with autophagy and lysosomal function .
The synthesis of STF-62247 involves multi-step organic reactions typical of thiazolamide compounds. While specific synthetic routes are not extensively detailed in the available literature, it typically includes:
The compound's purity is often confirmed through high-performance liquid chromatography, ensuring that it meets the standards required for pharmacological studies .
The molecular structure of STF-62247 can be characterized by its thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The specific arrangement of functional groups on this core structure contributes to its biological activity.
Key structural data include:
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to elucidate the structure and confirm its integrity during synthesis .
STF-62247 engages in multiple chemical interactions within biological systems:
These reactions are critical as they highlight STF-62247's role in altering metabolic pathways that are often hijacked by cancer cells.
The mechanism through which STF-62247 exerts its effects involves several key processes:
Research indicates that STF-62247 may increase the expression of certain transporters (e.g., SLC1A5) to counteract diminished glutamine levels but ultimately leads to cell death despite these compensatory mechanisms .
STF-62247 exhibits several notable physical and chemical properties:
These properties influence how STF-62247 can be formulated for therapeutic use.
STF-62247 has several significant applications in scientific research:
STF-62247 represents a paradigm shift in targeted cancer therapy through its exploitation of synthetic lethality. This small molecule selectively induces cytotoxicity in renal cell carcinoma (RCC) cells lacking functional von Hippel-Lindau (VHL) tumor suppressor protein, while sparing VHL-proficient cells. The compound achieves this selectivity by hijacking autophagy—a lysosomal degradation pathway typically associated with cell survival—and converting it into a lethal process specifically in VHL-deficient contexts [1] [8]. Screening approaches identified STF-62247 from chemical libraries based on its ability to kill VHL-/- RCC cells (IC₅₀ = 0.625 μM) with 25-fold greater potency than in isogenic VHL+ counterparts (IC₅₀ = 16 μM) [1] [10].
Mechanistically, STF-62247 triggers autophagosome formation through classical autophagy machinery. Treatment induces processing of microtubule-associated protein 1 light chain 3 (LC3-I to LC3-II), a hallmark of autophagosome membrane expansion, and generates characteristic double-membrane vesicles observable via electron microscopy [1] [8]. Genetic validation confirms this pathway's necessity: siRNA-mediated knockdown of core autophagy genes (ATG5, ATG7, or ATG9) significantly rescues viability in STF-62247-treated VHL-deficient cells. ATG7 encodes an E1-like enzyme essential for LC3 lipidation, while ATG9 regulates vesicle trafficking to forming autophagosomes. Critically, silencing these genes does not confer protection in all cell types, highlighting the VHL-specific dependency [1] [8]. Notably, Beclin 1 (BECN1) knockdown fails to alter sensitivity, indicating pathway selectivity upstream of phosphatidylinositol 3-kinase complex activation [8].
Table 1: Key Autophagy Genes Modulating STF-62247 Response in VHL-Deficient RCC
Gene | Function in Autophagy | Effect of Knockdown on STF-62247 Cytotoxicity |
---|---|---|
ATG5 | Forms complex with ATG12; enables LC3 lipidation | Rescues cell viability |
ATG7 | E1-like enzyme for ATG12 and LC3 conjugation | Rescues cell viability |
ATG9 | Vesicle membrane transporter | Rescues cell viability |
BECN1 | Component of PI3K complex; nucleation initiation | No significant effect |
While inducing autophagosome formation, STF-62247 simultaneously blocks autophagic flux at lysosomal degradation stages in VHL-deficient cells. This disruption manifests as massive perinuclear vacuole accumulation and impaired lysosomal acidification—phenotypes markedly amplified in VHL-/- compared to VHL+ RCC cells [3] [8]. STF-62247 localizes specifically within lysosomes and induces uncontrolled swelling of these compartments through pH-dependent mechanisms. Neutralization of lysosomal pH using vacuolar H⁺-ATPase inhibitors (e.g., bafilomycin A1) rescues both lysosomal swelling and cytotoxicity, confirming acidification is essential for cell death [3].
The compound additionally disrupts lysosomal enzyme trafficking and function. Immunoblotting and activity assays reveal defective cathepsin D maturation and reduced hydrolase activity in treated VHL-null cells [3]. This impairment creates a catastrophic bottleneck: autophagosomes continuously form and fuse with dysfunctional lysosomes, generating non-degradative autolysosomes that accumulate cytoplasmic waste. Consequently, cells exhibit elevated levels of the autophagy substrate p62/SQSTM1 and cytoplasmic inclusion bodies—markers of failed clearance [2] [3]. Genomic analyses of ccRCC patient biopsies reveal frequent alterations in lysosomal (LAMP1/2, CTSD) and autophagy (ATG5, BECN1) genes, suggesting inherent lysosomal vulnerabilities in VHL-deficient tumors that STF-62247 exploits [2].
Genome-wide screening in Saccharomyces cerevisiae deletion pools revealed that loss of Golgi-ER trafficking components dramatically sensitizes yeast to STF-62247. This unbiased approach identified several human orthologs—including charged multivesicular body protein 6 (CHMP6), oxysterol-binding protein 3 (OSBP3), and asparagine-linked glycosylation 5 (ALG5)—as critical determinants of cellular resistance [1] [7]. In mammalian RCC, siRNA knockdown of these genes phenocopies VHL deficiency, increasing STF-62247-induced vacuolization and death even in VHL+ cells. This demonstrates that STF-62247 directly targets Golgi-endosomal trafficking networks, and that VHL-deficient cells inherently mimic this "loss-of-trafficking" state [7] [8].
VHL protein (pVHL) physiologically regulates components of this pathway. Proteomic studies show pVHL interacts with proteins involved in vesicular transport between the ER, trans-Golgi network (TGN), and lysosomes. Loss of VHL disrupts homeostatic membrane trafficking, creating dependency on compensatory pathways. STF-62247 further stresses this compromised system by inhibiting TGN function, evidenced by disrupted cargo transport (e.g., impaired cathepsin D delivery to lysosomes) and Golgi fragmentation [3] [8]. The convergence of VHL loss and STF-62247 action on Golgi-lysosomal trafficking creates synthetic lethality exclusive to tumor cells.
Table 2: Golgi-ER Trafficking Proteins Influencing STF-62247 Sensitivity
Protein | Function | Effect in VHL-Deficient Context | |
---|---|---|---|
CHMP6 | ESCRT-III complex; vesicle budding | Depletion increases STF-62247 sensitivity | |
OSBP3 | Lipid transporter/effector | Depletion increases vacuolization | |
ALG5 | Dolichol-P-glucose synthesis; protein glycosylation | Depletion mimics VHL loss phenotype | |
SLC1A5 (ASCT2) | Neutral amino acid transporter (glutamine) | Upregulated in STF-62247-treated cells; supports lipogenesis | [6] |
The canonical VHL-HIF axis is pharmacologically targeted in RCC via antiangiogenics (e.g., sunitinib). However, STF-62247 cytotoxicity operates independently of HIF-α stabilization. Key evidence includes:
The carnitine palmitoyltransferase 1A (CPT1A)—repressed by HIF in VHL-deficient cells—paradoxically increases during STF-62247 treatment. CPT1A overexpression promotes fatty acid β-oxidation and is associated with tumor suppression, suggesting STF-62247 counteracts HIF-mediated metabolic adaptations [6]. This HIF-independent cytotoxicity expands the therapeutic landscape for VHL-deficient RCC beyond angiogenesis-focused strategies.
Table 3: Metabolic Shifts Induced by STF-62247 in VHL-Deficient RCC
Metabolic Parameter | Change in VHL-Deficient Cells | Functional Consequence |
---|---|---|
Intracellular glutamine | ↓ >50% | Deprivation stress; SLC1A5 transporter upregulation |
Glutamate | ↓ 40% | Reduced glutathione synthesis |
Glycerol-3-phosphate | ↑ 3.5-fold | Enhanced glycerolipid backbone availability |
Lipid droplets | ↑ Abundance | PLIN2/SCD1-dependent accumulation |
Glutamine utilization | Shift from reductive carboxylation → oxidative TCA | Supports lipogenesis via citrate production |
Concluding RemarksSTF-62247 exemplifies precision oncology through synthetic lethality, selectively targeting the loss of a tumor suppressor (VHL) by exploiting inherent vulnerabilities in autophagy-lysosomal systems and Golgi-ER trafficking. Its mechanisms diverge from conventional HIF-focused RCC therapies, operating through: 1) Dysregulated autophagy induction, where autophagosome formation becomes lethal due to concurrent lysosomal incapacitation; 2) Golgi trafficking disruption, synergizing with pre-existing deficits from VHL loss; and 3) HIF-independent metabolic catastrophe, driven by glutamine starvation and aberrant lipogenesis. These insights illuminate novel therapeutic targets (e.g., SCD1, CPT1A) for VHL-deficient cancers and provide a blueprint for targeting tumor suppressor losses beyond RCC.
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9